

An In-depth Technical Guide to 2-Bromobenzaldoxime: Discovery and History

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Compound of Interest

Compound Name: 2-Bromobenzaldoxime

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Abstract

2-Bromobenzaldoxime, a halogenated aromatic oxime, serves as a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds of medicinal interest. While the specific historical genesis of this compound is not prominently documented in seminal chemical literature, its synthesis falls within the well-established chemical transformation of aldehydes to oximes, a reaction class with roots in the late 19th century. This guide provides a comprehensive overview of **2-Bromobenzaldoxime**, including its chemical properties, a detailed modern synthesis protocol, and an exploration of its applications as a precursor in the development of pharmacologically active agents.

Introduction

The synthesis of oximes from aldehydes and ketones using hydroxylamine is a fundamental reaction in organic chemistry. These transformations are crucial for the protection of carbonyl groups and for the synthesis of various nitrogen-containing compounds. **2-**

Bromobenzaldoxime, with its ortho-bromo substituent, presents a unique chemical handle for further functionalization, making it a valuable building block in medicinal chemistry and materials science. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents, while the oxime moiety can be involved in rearrangements and cyclization reactions to form heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromobenzaldoxime** is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic protocols.

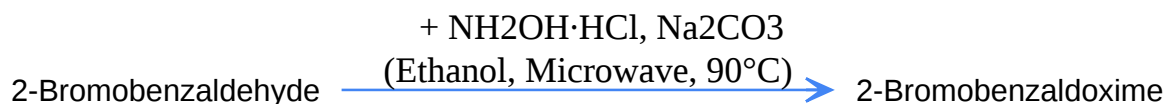
Table 1: Physicochemical Properties of **2-Bromobenzaldoxime**

| Property | Value | Unit | Source |
|----------------------------------|------------------------------------|--------|-----------|
| Molecular Formula | C ₇ H ₆ BrNO | - | Cheméo[1] |
| Molecular Weight | 200.03 | g/mol | Cheméo[1] |
| CAS Number | 34158-72-0 | - | Cheméo[1] |
| Enthalpy of Formation (gas) | -6.43 | kJ/mol | Cheméo[1] |
| Enthalpy of Vaporization | 60.54 | kJ/mol | Cheméo[1] |
| logP (Octanol/Water) | 2.257 | - | Cheméo[1] |
| Water Solubility (logS) | -1.94 | mol/L | Cheméo[1] |
| Boiling Point (Predicted) | 626.24 | K | Cheméo[1] |
| Critical Temperature (Predicted) | 858.33 | K | Cheméo[1] |
| Critical Pressure (Predicted) | 4339.67 | kPa | Cheméo[1] |

Synthesis of 2-Bromobenzaldoxime: A Modern Experimental Protocol

The synthesis of **2-Bromobenzaldoxime** is readily achieved by the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride. A contemporary and efficient method utilizes microwave irradiation to accelerate the reaction.

Reaction Scheme



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Caption: General reaction scheme for the synthesis of **2-Bromobenzaldoxime**.

Experimental Procedure

The following protocol is adapted from a microwave-assisted synthesis method.

Materials:

- 2-Bromobenzaldehyde (0.10 g, 0.54 mmol)
- Hydroxylamine hydrochloride (0.05 g, 0.72 mmol)
- Anhydrous sodium carbonate (0.07 g, 0.69 mmol)
- Ethanol (3 ml)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate

Equipment:

- Microwave reactor
- Round-bottom flask
- Rotary evaporator
- Separatory funnel

- Standard laboratory glassware

Procedure:

- In a microwave reactor vessel, combine 2-bromobenzaldehyde (0.10 g), hydroxylamine hydrochloride (0.05 g), and anhydrous sodium carbonate (0.07 g).
- Add ethanol (3 ml) to the vessel.
- Seal the vessel and place it in the microwave reactor.
- Irradiate the reaction mixture at 90°C and 300W for 5 minutes.
- After the reaction is complete (monitored by an appropriate method such as gas chromatography, which showed a conversion rate of 95.4%), allow the mixture to cool to room temperature.
- Remove the solvent using a rotary evaporator.
- To the residue, add ethyl acetate (10 ml) and water (10 ml) and transfer to a separatory funnel.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the mixture and remove the solvent under reduced pressure to yield **2-bromobenzaldoxime**.

Spectroscopic Characterization Data (Reference Data from a Related Compound)

While specific, detailed spectra for **2-Bromobenzaldoxime** are not readily available in the searched literature, the following table provides reference data for a closely related compound, 5-bromo-2-fluorobenzaldehydeoxime, which can serve as a guide for the expected spectral features.

Table 2: Reference Spectroscopic Data for 5-Bromo-2-fluorobenzaldehydeoxime

| Technique | Key Signals and Interpretation | Source |
|--------------------|---|--------|
| ¹ H NMR | δ 8.13 ppm (singlet, aldehydic proton of oxime), multiplet for aromatic protons, δ 10.20 ppm (singlet, -OH of oxime). | [2] |
| IR | Broad band around 3294 cm ⁻¹ (-OH of oxime), band around 1633 cm ⁻¹ (C=N). | [2] |

Historical Context and Evolution of Synthesis

The discovery of oximes is attributed to Victor Meyer in 1882. The fundamental reaction for their synthesis—the condensation of an aldehyde or ketone with hydroxylamine—has remained a cornerstone of organic chemistry. Early methods typically involved refluxing the reactants in an alcoholic solution, often with a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.

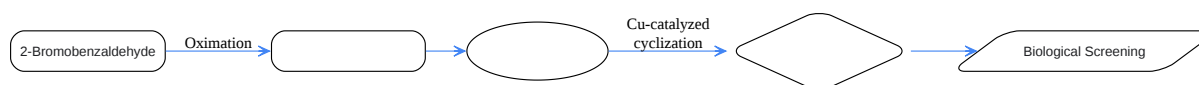
The evolution of this synthesis has focused on improving reaction times, yields, and environmental friendliness. The introduction of microwave-assisted organic synthesis (MAOS) in the late 20th century provided a significant advancement, dramatically reducing reaction times from hours to minutes and often improving yields, as demonstrated in the modern protocol for **2-Bromobenzaldehydeoxime**.

Applications in Medicinal Chemistry and Drug Development

2-Bromobenzaldehydeoxime is a valuable precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. The ortho-bromo substituent is particularly useful for directing further chemical modifications.

Precursor to Heterocyclic Systems

The chemical reactivity of **2-Bromobenzaldoxime** allows for its use in the synthesis of various heterocyclic systems. The following diagram illustrates a logical workflow for its potential application in the synthesis of substituted quinazolines, a class of compounds with known biological activities.



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Caption: Potential synthetic pathway from **2-Bromobenzaldoxime** to biologically active heterocycles.

Potential Biological Activities of Derivatives

While specific biological activity data for **2-Bromobenzaldoxime** is not extensively reported, its derivatives are of interest in drug discovery. For instance, related benzaldehyde oxime and aminobenzaldehyde oxime analogs have been investigated as inhibitors of neutrophil elastase and proteinase 3, enzymes implicated in inflammatory diseases. The synthesis of various N-protected aromatic-ring fused pyrrole-2-carboxylate derivatives has been accomplished using mild one-pot Horner-Wadsworth-Emmons olefination and Cu-catalyzed intramolecular N-arylation reactions, starting from precursors like 2-bromobenzaldehyde.

Conclusion

2-Bromobenzaldoxime, while lacking a dramatic "discovery" narrative, is a synthetically useful molecule whose preparation is rooted in a classic organic reaction. Modern synthetic methods, such as microwave-assisted synthesis, have made its preparation highly efficient. Its true value lies in its potential as a versatile building block for the creation of complex heterocyclic molecules with potential applications in medicinal chemistry. The presence of the ortho-bromo substituent provides a strategic point for diversification, enabling the exploration of a wide chemical space in the quest for new therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully exploit the potential of this valuable chemical intermediate.

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